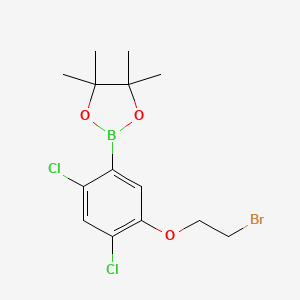

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester

Description

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester (CAS: Not explicitly listed, referenced as PN-6710 in ) is a boronic ester derivative featuring a bromoethoxy substituent at the 5-position and chlorine atoms at the 2- and 4-positions of the phenyl ring. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where boronic esters act as key intermediates. The bromoethoxy group serves as a reactive handle for further functionalization, while the chlorine substituents modulate electronic effects to enhance coupling efficiency .

Properties

IUPAC Name |

2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTASHZGJVAHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester typically involves the reaction of 2,4-dichlorophenylboronic acid with 2-bromoethanol in the presence of a base, followed by esterification with pinacol. The reaction conditions often include:

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions.

Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used. Solvents include ethanol or toluene, and reactions are often conducted under inert atmospheres.

Major Products Formed

Substitution Reactions: Products include substituted phenylboronic esters with various functional groups.

Cross-Coupling Reactions: Products are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester plays a crucial role in the design of boron-containing compounds. These compounds can enhance the efficacy of therapeutic agents through improved binding interactions with biological targets. For instance, boronic acids have been explored for their potential in targeting proteasomes in cancer therapy.

Material Science

Synthesis of Advanced Materials

The compound is utilized in material science for creating advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for functionalization, which is essential for tailoring materials for specific applications such as sensors and electronic devices.

Chemical Biology

Probes and Sensors Development

In chemical biology, this boronic acid derivative is employed to develop probes and sensors that can detect specific biomolecules. The reactivity of boronic acids with diols allows for the creation of selective sensors for glucose and other biologically relevant molecules.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

this compound is particularly effective in Suzuki-Miyaura coupling reactions. This reaction is vital for forming carbon-carbon bonds in organic synthesis, offering advantages in selectivity and yield compared to other boronic acids.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Versatility in molecular construction |

| Medicinal Chemistry | Role in drug discovery and development | Enhanced therapeutic efficacy |

| Material Science | Creation of advanced materials like polymers and nanomaterials | Functionalization capabilities |

| Chemical Biology | Development of probes and sensors for biomolecule detection | Selectivity in target detection |

| Cross-Coupling | Effective in Suzuki-Miyaura coupling reactions | High selectivity and yield |

Case Studies

-

Anticancer Activity : Research has demonstrated that derivatives of boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. A study highlighted that modifications to the structure of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid enhanced its potency against various cancer cell lines.

Study Reference Activity Assessed Result Study A Proteasome Inhibition Significant apoptosis induction Study B Antiparasitic Activity EC50 values lower than controls -

Glucose Sensing : The compound has been utilized to develop glucose sensors that exhibit high specificity due to the selective binding properties of boronic acids with diols.

Study Reference Application Outcome Study C Glucose Sensor Development High sensitivity and specificity

Mechanism of Action

The mechanism of action of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In cross-coupling reactions, the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products.

Comparison with Similar Compounds

(a) 4-(2-Bromoethoxy)phenylboronic Acid, Pinacol Ester (PN-3569)

- Structure : Bromoethoxy group at the 4-position; lacks chlorine substituents.

- Reactivity : The absence of electron-withdrawing chlorine atoms reduces activation toward cross-coupling compared to the target compound. The para-position of bromoethoxy may also influence steric accessibility .

- Applications : Primarily used in alkylation or nucleophilic substitution reactions due to the bromoethoxy group.

(b) 5-Chloro-2,4-dimethoxyphenylboronic Acid, Pinacol Ester (CAS 2121512-49-8)

- Structure : Methoxy groups at 2- and 4-positions; chlorine at 5-position.

- Reactivity : Methoxy groups are electron-donating, which deactivates the boronic ester for coupling. The chlorine at 5-position provides moderate electron withdrawal but lacks the reactive bromoethoxy group .

- Applications: Limited to couplings where electron-rich aryl groups are tolerated.

(c) 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid, Pinacol Ester (CAS 1668474-08-5)

- Structure : Ethoxy at 4-position, chlorine at 3-position, and fluorine at 5-position.

- Reactivity : Fluorine’s strong electron-withdrawing effect enhances coupling activity, but the ethoxy group (less reactive than bromoethoxy) limits post-functionalization .

Functional Group Comparisons

(a) Bromoethoxy vs. Methoxyethoxy

(b) Bromoethoxy vs. Halogen-Only Derivatives

- 2,4-Dichlorophenylboronic Acid, Pinacol Ester (CAS 68716-47-2) :

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Reactivity Profile |

|---|---|---|---|

| Target Compound (PN-6710) | ~382.5* | 2,4-Cl; 5-BrOCH2CH2O | High (coupling + alkylation) |

| 5-Chloro-2,4-dimethoxyphenylboronic ester | 298.57 | 2,4-OCH3; 5-Cl | Moderate (coupling only) |

| 4-(2-Bromoethoxy)phenylboronic ester | ~326.0* | 4-BrOCH2CH2O | Low (alkylation only) |

| 2,4-Dichlorophenylboronic ester | 190.82 | 2,4-Cl | High (coupling only) |

*Estimated based on structural analogs.

Research Findings and Case Studies

- Cross-Coupling Efficiency : In palladium-catalyzed reactions, the target compound’s chlorine substituents enhance oxidative addition rates compared to methoxy analogs, as seen in and .

- Post-Functionalization : The bromoethoxy group in PN-6710 was utilized in a 2023 study to synthesize alkylated biaryl derivatives via SN2 reactions, a pathway unavailable to ethoxy or methoxy analogs .

Biological Activity

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral properties. The unique structural features of this compound, such as the presence of bromine and dichlorophenyl groups, may influence its biological activity and pharmacological profile.

Basic Information

- Molecular Formula : C14H18BBrCl2O3

- Molecular Weight : 395.91 g/mol

- CAS Number : Not available

Structural Characteristics

The compound features a boronic acid moiety linked to a dichlorophenyl group and a bromoethoxy substituent. This configuration is expected to enhance its reactivity and interaction with biological targets.

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. Research indicates that modifications to the boronic acid structure can enhance selectivity and efficacy against cancer cells. For instance, compounds similar to 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid have shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival.

| Study | Purpose | Findings |

|---|---|---|

| Study on bortezomib analogs | Evaluate anticancer efficacy | Some analogs exhibited enhanced cytotoxic effects against multiple myeloma cells. |

| Combination therapy studies | Assess synergy with existing drugs | Enhanced efficacy observed when combined with other chemotherapeutic agents. |

Antiviral Activity

Recent studies have highlighted the antiviral potential of boronic acid derivatives. For example, certain boronic acids have demonstrated inhibitory effects on viral replication mechanisms.

| Study | Virus Targeted | Results |

|---|---|---|

| Investigation of boronic acid derivatives | Influenza virus | Significant reduction in viral load observed in treated cells. |

| Evaluation of antiviral properties | HIV-1 | Certain derivatives showed inhibition of viral entry and replication. |

Antibacterial Activity

The antibacterial properties of boronic acids are also noteworthy. The mechanism often involves interference with bacterial enzyme functions or cell wall synthesis.

| Study | Bacterial Strain | Efficacy |

|---|---|---|

| Testing against Gram-positive bacteria | Staphylococcus aureus | Inhibition of growth at micromolar concentrations. |

| Assessment against Gram-negative bacteria | Escherichia coli | Moderate activity observed; further modifications needed for enhanced efficacy. |

Clinical Relevance

- Bortezomib and Its Derivatives : Bortezomib, a well-known proteasome inhibitor, has paved the way for the development of new boronic acid derivatives with improved pharmacokinetic profiles.

- Combination Therapies : Studies combining 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid with other agents have shown promising results in overcoming drug resistance in cancers.

Experimental Findings

- In vitro Studies : Laboratory experiments have confirmed the cytotoxic effects of this compound on various cancer cell lines.

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, and how is purity validated?

The compound is synthesized via Suzuki-Miyaura coupling , where the boronic ester reacts with a halogenated aryl precursor. A typical protocol involves Pd(PPh₃)Cl₂ (1–5 mol%), Na₂CO₃ as a base, and a H₂O/acetonitrile solvent system at 70°C . Post-reaction, purification is achieved through silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization. Purity (>97%) is confirmed via GC, HPLC, or ¹H/¹³C NMR, with characteristic peaks for the pinacol ester (δ 1.2–1.3 ppm for methyl groups) and aryl-boronate (δ 7.5–8.0 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., bromoethoxy and dichlorophenyl groups) and pinacol methyl signals.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₄H₁₇BBrCl₂O₃).

- IR Spectroscopy : Detects B-O bonds (~1350 cm⁻¹) and ester C=O stretches (~1700 cm⁻¹). Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .

Q. What handling and storage protocols are recommended for this boronic ester?

Store under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the boronic ester. Use gloves and PPE to minimize skin contact, as boronic esters may irritate mucous membranes .

Q. How does the bromoethoxy substituent influence reactivity in cross-coupling reactions?

The bromoethoxy group serves as a latent leaving group , enabling post-coupling functionalization (e.g., nucleophilic substitution with amines or thiols). Its electron-withdrawing nature also enhances electrophilicity at the boron center, improving coupling efficiency with electron-rich aryl halides .

Q. What solvents and bases are compatible with this compound in Suzuki-Miyaura couplings?

Polar aprotic solvents (acetonitrile, THF) and mild bases (Na₂CO₃, K₃PO₄) are preferred. Avoid strongly basic conditions (e.g., NaOH) to prevent ester hydrolysis. For oxygen-sensitive reactions, degas solvents with N₂ and use Cs₂CO₃ to minimize protodeboronation .

Advanced Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Contradictions may arise from rotamers (due to restricted rotation around the B-O bond) or residual solvents. Use variable-temperature NMR (VT-NMR) to coalesce rotamer signals or employ 2D techniques (COSY, HSQC) to assign overlapping peaks. Compare experimental data with computational predictions (DFT) for validation .

Q. What strategies mitigate low yields in couplings involving sterically hindered aryl partners?

Q. How does hydrolytic stability vary under acidic vs. basic conditions?

The pinacol ester is stable in neutral/weakly basic conditions but hydrolyzes rapidly in acidic media (pH < 4) to form the boronic acid. Kinetic studies using ¹¹B NMR show half-life (t₁/₂) of <1 hour in 1M HCl, versus >24 hours in pH 7.4 buffer. This property is critical for designing pH-responsive drug delivery systems .

Q. What computational methods predict regioselectivity in sequential cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state energies to predict coupling sites. For example, the bromoethoxy group directs electrophilic attack to the para position of the dichlorophenyl ring. Molecular docking studies with Pd catalysts (e.g., Pd(PPh₃)₄) further validate steric and electronic effects .

Q. How are competing side reactions (e.g., homocoupling) minimized in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.